molecular formula C8H15NO2 B12063407 Ethyl 1-methylpyrrolidine-2-carboxylate CAS No. 90243-87-1

Ethyl 1-methylpyrrolidine-2-carboxylate

Cat. No.: B12063407
CAS No.: 90243-87-1
M. Wt: 157.21 g/mol
InChI Key: FBTUOHOLPTXSPX-UHFFFAOYSA-N
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Description

Ethyl 1-methylpyrrolidine-2-carboxylate is an organic compound with the molecular formula C₈H₁₅NO₂ It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methylpyrrolidine-2-carboxylate can be synthesized through several methods. One common approach involves the alkylation of 1-methylpyrrolidine with ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate.

Another method involves the esterification of 1-methylpyrrolidine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is typically performed under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and solvents are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or even further to an alkane.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols or alkanes.

    Substitution: Forms various substituted esters or amides.

Scientific Research Applications

Ethyl 1-methylpyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-methylpyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors in the body.

Comparison with Similar Compounds

Ethyl 1-methylpyrrolidine-2-carboxylate can be compared with other pyrrolidine derivatives such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2-pyrrolidinecarboxylate: Lacks the methyl group on the nitrogen atom.

    1-Methylpyrrolidine-2-carboxylic acid: The carboxylic acid form of the compound.

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique aspects of this compound.

Properties

CAS No.

90243-87-1

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl 1-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-4-6-9(7)2/h7H,3-6H2,1-2H3

InChI Key

FBTUOHOLPTXSPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN1C

Origin of Product

United States

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